molecular formula C11H17ClN2 B8457136 6-Chloro-2,4-diisopropyl-3-aminopyridine CAS No. 133980-65-1

6-Chloro-2,4-diisopropyl-3-aminopyridine

Cat. No.: B8457136
CAS No.: 133980-65-1
M. Wt: 212.72 g/mol
InChI Key: ABKSYZFBMOLMGG-UHFFFAOYSA-N
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Description

6-Chloro-2,4-diisopropyl-3-aminopyridine is a substituted pyridine derivative featuring a chlorine atom at position 6, amino group at position 3, and bulky isopropyl groups at positions 2 and 4. This structural arrangement confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis. Evidence from synthetic pathways indicates its role as a precursor in the preparation of α-aminoketones and more complex heterocyclic systems .

Properties

CAS No.

133980-65-1

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

6-chloro-2,4-di(propan-2-yl)pyridin-3-amine

InChI

InChI=1S/C11H17ClN2/c1-6(2)8-5-9(12)14-11(7(3)4)10(8)13/h5-7H,13H2,1-4H3

InChI Key

ABKSYZFBMOLMGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=C1N)C(C)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of chloro, amino, and diisopropyl substituents. Below is a detailed comparison with analogous pyridine and pyrimidine derivatives:

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Key References
6-Chloro-2,4-diisopropyl-3-aminopyridine Pyridine 6-Cl, 3-NH₂, 2,4-(iPr)₂ C₁₁H₁₈ClN₂ Not provided Not available
6-Chloro-3-aminopyridine Pyridine 6-Cl, 3-NH₂ C₅H₅ClN₂ 128.56 5350-93-6
6-Chloro-2,4-diaminopyrimidine Pyrimidine 6-Cl, 2,4-NH₂ C₄H₅ClN₄ 144.56 156-83-2
4-Amino-6-chloropyrimidine Pyrimidine 4-NH₂, 6-Cl C₄H₄ClN₃ 129.55 5305-59-9
6-Chloro-2-methoxypyridin-3-amine Pyridine 6-Cl, 3-NH₂, 2-OCH₃ C₆H₇ClN₂O 158.59 934180-48-0

Key Observations:

Steric Effects: The diisopropyl groups in this compound introduce significant steric hindrance compared to smaller substituents (e.g., methoxy in 6-Chloro-2-methoxypyridin-3-amine or amino in 6-Chloro-3-aminopyridine). This hindrance likely reduces reactivity in nucleophilic substitution reactions but enhances selectivity in coupling reactions .

Electronic Effects: The electron-withdrawing chlorine and electron-donating amino group create a polarized ring system, contrasting with pyrimidine analogs like 6-Chloro-2,4-diaminopyrimidine, where dual amino groups increase electron density .

Solubility: Bulky isopropyl groups may lower aqueous solubility compared to unsubstituted analogs (e.g., 6-Chloro-3-aminopyridine), though experimental data are lacking.

Synthetic Utility: The compound’s steric bulk makes it a strategic intermediate for synthesizing hindered amines or metal-catalyzed cross-coupling reactions, whereas simpler analogs (e.g., 6-Chloro-3-aminopyridine) are more commonly used in high-yield, straightforward syntheses .

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